
6-methoxy-9H-carbazole-3-carbaldehyde
Overview
Description
6-Methoxy-9H-carbazole-3-carbaldehyde is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of a methoxy group at the 6th position and an aldehyde group at the 3rd position of the carbazole ring structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-9H-carbazole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable carbazole derivative, such as 6-methoxycarbazole.
Formylation: The formylation of 6-methoxycarbazole can be achieved using the Vilsmeier-Haack reaction, which involves the reaction of the carbazole with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3rd position.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated processes can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 6-Methoxy-9H-carbazole-3-carboxylic acid.
Reduction: 6-Methoxy-9H-carbazole-3-methanol.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
6-Methoxy-9H-carbazole-3-carbaldehyde serves as an intermediate in the synthesis of pharmaceutical compounds that exhibit potential anticancer , antimicrobial , and anti-inflammatory activities. The presence of the aldehyde and methoxy groups enhances its reactivity and biological efficacy.
Case Studies:
- A study demonstrated that related carbazole derivatives can induce apoptosis in melanoma cells through activation of the p53 pathway, suggesting similar mechanisms may be explored for 6-methoxy derivatives .
Materials Science
The compound is utilized in developing organic semiconductors and light-emitting diodes (LEDs) due to its favorable electronic properties. Its unique structure allows it to participate in charge transport processes essential for these applications.
Data Table: Applications in Materials Science
Application Type | Specific Use | Benefits |
---|---|---|
Organic Semiconductors | Light-emitting diodes (LEDs) | High efficiency and stability |
Photovoltaics | Organic solar cells | Improved energy conversion rates |
Biological Studies
In biochemical assays, this compound acts as a probe to study enzyme activities and protein interactions . Its ability to interact with biological molecules makes it valuable for understanding complex biochemical pathways.
Example Application:
- It can be used to evaluate enzyme inhibition, potentially leading to the development of new therapeutic agents targeting specific enzymes involved in disease processes.
Chemical Synthesis
This compound is a crucial building block in synthesizing more complex organic molecules and natural product analogs. Its versatility allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Common Reactions:
Reaction Type | Description | Products Formed |
---|---|---|
Oxidation | Conversion of aldehyde to carboxylic acid | 6-Methoxy-9H-carbazole-3-carboxylic acid |
Reduction | Conversion of aldehyde to alcohol | 6-Methoxy-9H-carbazole-3-methanol |
Substitution | Nucleophilic substitution at methoxy group | Various substituted carbazole derivatives |
Mechanism of Action
The mechanism of action of 6-methoxy-9H-carbazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells. The methoxy and aldehyde groups play crucial roles in its binding affinity and specificity towards these molecular targets.
Comparison with Similar Compounds
Similar Compounds
9H-carbazole-3-carbaldehyde: Lacks the methoxy group at the 6th position, which may affect its chemical reactivity and biological activity.
6-Methoxy-9H-carbazole: Lacks the aldehyde group at the 3rd position, which may limit its applications in certain chemical reactions.
9-Ethyl-9H-carbazole-3-carbaldehyde: Contains an ethyl group instead of a methoxy group, which may alter its electronic properties and reactivity.
Uniqueness
6-Methoxy-9H-carbazole-3-carbaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.
Biological Activity
6-Methoxy-9H-carbazole-3-carbaldehyde is a member of the carbazole family, known for its diverse biological activities. This compound features a methoxy group at the 6th position and an aldehyde group at the 3rd position, which contribute to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
The presence of the methoxy and aldehyde groups in this compound enhances its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile intermediate in organic synthesis .
The mechanism by which carbazole derivatives exert their anticancer effects often involves interaction with molecular targets such as enzymes and receptors. It is hypothesized that this compound may inhibit certain enzymes involved in cancer cell proliferation, leading to programmed cell death (apoptosis) .
Antimicrobial Activity
Carbazole derivatives have been reported to possess notable antimicrobial properties. A review indicated that various carbazole compounds demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria . While specific data for this compound is scarce, its structural characteristics suggest potential efficacy in combating bacterial infections.
Anti-inflammatory Properties
Carbazole derivatives are also recognized for their anti-inflammatory effects. The presence of functional groups like methoxy and aldehyde may enhance their ability to modulate inflammatory pathways. Although direct evidence for this compound's anti-inflammatory activity is limited, related compounds have shown promise in reducing inflammation .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with other carbazole derivatives:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
6-Methoxy-9H-Carbazole | C₁₃H₉N₁O | Lacks aldehyde group | Limited studies on anticancer activity |
9-Ethyl-9H-Carbazole-3-Carbaldehyde | C₁₅H₁₃N₁O | Exhibits strong antitumor activity | Induces apoptosis in melanoma cells |
6-Methoxycarbazole | C₁₅H₁₃N₁O | Lacks aldehyde group | Explored for various medicinal properties |
Case Studies
- Antitumor Activity : A study on ECCA demonstrated its selective inhibition of melanoma cell growth without affecting normal melanocytes, suggesting a targeted approach for cancer therapy .
- Antimicrobial Studies : Various carbazole derivatives have been tested against bacterial strains, showing promising results that warrant further investigation into the specific activity of this compound .
Properties
IUPAC Name |
6-methoxy-9H-carbazole-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-10-3-5-14-12(7-10)11-6-9(8-16)2-4-13(11)15-14/h2-8,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGLRLBJCNRDKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C=C(C=C3)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310532 | |
Record name | 3-Formyl-6-methoxycarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 6-Methoxy-9H-carbazole-3-carboxaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038638 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
107816-72-8 | |
Record name | 3-Formyl-6-methoxycarbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107816-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Formyl-6-methoxycarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxy-9H-carbazole-3-carboxaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038638 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
135 - 136 °C | |
Record name | 6-Methoxy-9H-carbazole-3-carboxaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038638 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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